Tert-butyl 2-amino-5-bromo-4-chlorobenzoate
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Overview
Description
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is an organic compound with the molecular formula C11H14BrClNO2. This compound is characterized by the presence of tert-butyl, amino, bromo, and chloro functional groups attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-bromo-4-chlorobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-5-bromo-4-chlorobenzoic acid.
Esterification: The carboxylic acid group of 2-amino-5-bromo-4-chlorobenzoic acid is esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzoates, while oxidation and reduction can yield different amino derivatives.
Scientific Research Applications
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-bromo-4-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro groups can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-amino-2-chlorobenzoate: Similar structure but lacks the bromo group.
Tert-butyl 5-bromo-2-chlorobenzoate: Similar structure but lacks the amino group.
Uniqueness
Tert-butyl 2-amino-5-bromo-4-chlorobenzoate is unique due to the presence of both amino and halogen groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-5-bromo-4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)6-4-7(12)8(13)5-9(6)14/h4-5H,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNJRPYJGQAXFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1N)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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